molecular formula C13H9ClN4S B13757193 3-[6-(3-chlorophenyl)-2-pyridinyl]-1,2,4-Thiadiazol-5-amine CAS No. 1179362-84-5

3-[6-(3-chlorophenyl)-2-pyridinyl]-1,2,4-Thiadiazol-5-amine

Katalognummer: B13757193
CAS-Nummer: 1179362-84-5
Molekulargewicht: 288.76 g/mol
InChI-Schlüssel: KAWWDYJDCXEOTR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[6-(3-Chlorophenyl)-2-pyridinyl]-1,2,4-thiadiazol-5-amine is a heterocyclic compound featuring a 1,2,4-thiadiazole core fused with a pyridine ring substituted at the 6-position with a 3-chlorophenyl group. This structural motif is significant in medicinal chemistry due to the electron-withdrawing chlorine atom, which enhances binding affinity to biological targets such as kinases or receptors .

Eigenschaften

CAS-Nummer

1179362-84-5

Molekularformel

C13H9ClN4S

Molekulargewicht

288.76 g/mol

IUPAC-Name

3-[6-(3-chlorophenyl)pyridin-2-yl]-1,2,4-thiadiazol-5-amine

InChI

InChI=1S/C13H9ClN4S/c14-9-4-1-3-8(7-9)10-5-2-6-11(16-10)12-17-13(15)19-18-12/h1-7H,(H2,15,17,18)

InChI-Schlüssel

KAWWDYJDCXEOTR-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)Cl)C2=NC(=CC=C2)C3=NSC(=N3)N

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesis of Imidoyl Thiourea Precursors

  • Starting materials include substituted aromatic aldehydes or pyridine derivatives and thiosemicarbazides.
  • Reaction of aldehydes with thiosemicarbazide in ethanol under reflux conditions yields the corresponding thiosemicarbazones.
  • These intermediates are then converted to imidoyl thioureas by reaction with appropriate reagents such as hydrazonoyl halides in the presence of bases like triethylamine.

Intramolecular Oxidative Cyclization to 1,2,4-Thiadiazole

  • The imidoyl thiourea intermediates undergo intramolecular oxidative S–N bond formation facilitated by PIFA.
  • Typical conditions: 1.0 mmol of substrate, 1.1 mmol of PIFA, in solvents such as dichloromethane or trifluoroethanol, stirred at room temperature for 3–5 minutes.
  • The reaction proceeds rapidly, yielding the 3-substituted 5-amino-1,2,4-thiadiazole products with yields up to 83% depending on solvent and oxidant choice.

Alternative Synthetic Routes

  • Other oxidants such as PIDA, DMP, IBX, oxone, and DDQ have been tested, with PIFA showing the best overall performance.
  • The reaction solvent influences yield: dichloromethane and trifluoroethanol provide higher yields compared to THF or 1,4-dioxane.

Example Experimental Procedure

Step Reagents & Conditions Outcome Yield (%) Notes
1 Reaction of 3-chlorobenzaldehyde with thiosemicarbazide in ethanol, reflux 6 h Thiosemicarbazone intermediate ~80% Formation of hydrazinecarbothioamide derivative
2 Reaction of intermediate with hydrazonoyl halide in ethanol + triethylamine, room temp 2 h Imidoyl thiourea precursor 70–77% Formation of cyclization precursor
3 Oxidative cyclization using PIFA (1.1 equiv) in dichloromethane, room temp, 3 min 3-[6-(3-chlorophenyl)-2-pyridinyl]-1,2,4-thiadiazol-5-amine 80–83% Rapid intramolecular S–N bond formation

Spectral and Analytical Characterization

  • Melting Point: Typically 198–200 °C for related thiadiazole derivatives.
  • [^1H NMR](pplx://action/followup): Aromatic protons appear as doublets with coupling constants around 8.6 Hz; amino protons observed in the 6–7 ppm range.
  • [^13C NMR](pplx://action/followup): Characteristic signals for C=S and C=N carbons at ~188 ppm and 159 ppm respectively.
  • IR Spectroscopy: Key absorptions include N–N=C stretching (~1250 cm⁻¹), NH stretching (~3260 cm⁻¹), and aromatic CH (~3060 cm⁻¹).
  • Elemental Analysis: Consistent with calculated values for C, H, N, and Cl content, confirming purity and composition.

Reaction Optimization Data

Entry Oxidant Solvent Time (min) Yield (%)
1 PIDA THF 5 70
2 DMP THF 3 76
3 IBX THF 5 73
4 PIFA THF 3 80
5 Oxone THF 5 68
6 CAN THF 5 38
7 K2S2O8 THF 3 47
8 DDQ THF 5 60
9 PIFA DCE (dichloromethane) 3 83

Note: PIFA in dichloromethane provides the highest yield and shortest reaction time.

Analyse Chemischer Reaktionen

Types of Reactions

3-[6-(3-chlorophenyl)-2-pyridinyl]-1,2,4-Thiadiazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chlorophenyl and pyridinyl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Halogenation reagents, nucleophiles like amines or thiols, and catalysts such as palladium can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 3-[6-(3-chlorophenyl)-2-pyridinyl]-1,2,4-Thiadiazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogues

Structural Variations and Key Differences

The compound’s uniqueness lies in its 3-chlorophenyl-pyridinyl substitution , distinguishing it from other thiadiazole derivatives. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison of Thiadiazole Analogues
Compound Name Substituents Molecular Formula Key Features Biological Activity (if reported)
Target Compound : 3-[6-(3-Chlorophenyl)-2-pyridinyl]-1,2,4-thiadiazol-5-amine 6-(3-chlorophenyl)pyridinyl C₁₃H₈ClN₄S Chlorine at meta position on phenyl; pyridine-thiadiazole fusion Not explicitly reported, but analogues suggest kinase inhibition
3-(4-Chlorophenyl)-1,2,4-thiadiazol-5-amine 4-chlorophenyl C₈H₆ClN₃S Chlorine at para position; simpler structure Antimicrobial, antifungicidal (implied by structural class)
3-[6-Chloro-3-(trifluoromethyl)-2-pyridinyl]-1,2,4-thiadiazol-5-amine 6-chloro-3-trifluoromethylpyridinyl C₈H₄ClF₃N₄S Trifluoromethyl group enhances lipophilicity Potential macrofilaricidal activity (similar to )
3-(Pyrimidin-2-yl)-1,2,4-thiadiazol-5-amine Pyrimidinyl C₆H₅N₅S Pyrimidine instead of pyridine; smaller aromatic system Likely targets nucleotide-binding proteins
5-(4-tert-Butylphenyl)-1,3,4-thiadiazol-2-amine 4-tert-butylphenyl C₁₂H₁₅N₃S Bulky tert-butyl group; 1,3,4-thiadiazole isomer Improved metabolic stability (common with tert-butyl groups)

Impact of Substituents on Properties

  • Chlorophenyl Position : The 3-chlorophenyl group in the target compound may confer steric and electronic effects distinct from the 4-chlorophenyl isomer (). Para-substitution often enhances planarity and π-π stacking, while meta-substitution may alter binding pocket interactions .
  • Trifluoromethyl vs.
  • Heterocycle Variation : Replacing pyridine with pyrimidine () introduces additional nitrogen atoms, which could enhance hydrogen bonding with targets like enzymes or DNA .

Biologische Aktivität

3-[6-(3-chlorophenyl)-2-pyridinyl]-1,2,4-thiadiazol-5-amine is a heterocyclic compound belonging to the thiadiazole family. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. The unique structural features of this compound allow it to interact with various biological targets, making it a subject of interest for drug discovery.

Chemical Structure and Properties

The compound features a thiadiazole ring substituted with a pyridine and a chlorophenyl group. This configuration contributes to its diverse biological activities. The presence of electron-withdrawing groups like chlorine enhances its cytotoxic effects.

Anticancer Activity

Research indicates that thiadiazole derivatives, including 3-[6-(3-chlorophenyl)-2-pyridinyl]-1,2,4-thiadiazol-5-amine, exhibit significant anticancer properties. In vitro studies have demonstrated that these compounds can inhibit the growth of various cancer cell lines.

  • In vitro Cytotoxicity : The compound was evaluated against breast cancer MCF-7 cells and human hepatocellular carcinoma (HepG2) cell lines using the MTT assay. The results showed promising inhibitory concentrations (IC50) indicating potent anticancer activity. For instance, some derivatives displayed IC50 values as low as 2.32 µg/mL against MCF-7 cells .
Cell LineCompoundIC50 (µg/mL)
MCF-73-[6-(3-chlorophenyl)-2-pyridinyl]-1,2,4-thiadiazol-5-amine2.32
HepG2Various derivatives10.10

The mechanism by which these thiadiazole derivatives exert their anticancer effects often involves the inhibition of specific proteins involved in cancer cell proliferation and survival. For example, certain derivatives have been reported to inhibit carbonic anhydrase activity, which is crucial for maintaining pH balance in cells and facilitating tumor growth.

Other Biological Activities

Beyond anticancer properties, the biological activity of 3-[6-(3-chlorophenyl)-2-pyridinyl]-1,2,4-thiadiazol-5-amine extends to:

  • Antimicrobial Activity : Thiadiazole derivatives have shown significant antibacterial and antifungal activities against various pathogens.
  • Anti-inflammatory Effects : Some compounds within this class have been reported to exhibit anti-inflammatory properties comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs) .

Case Studies

Several studies have highlighted the effectiveness of thiadiazole derivatives in clinical settings:

  • Study on MCF-7 Cells : A derivative was found to induce cell cycle arrest at the G2/M phase with an IC50 of 0.28 µg/mL .
  • HepG2 Cell Line Study : Another study noted that modifications in the chemical structure led to enhanced antiproliferative activity against HepG2 cells .

Structure-Activity Relationship (SAR)

The biological activity of thiadiazoles is highly dependent on their structural characteristics. Substitutions at various positions on the thiadiazole ring can significantly alter their pharmacological profiles:

Compound NameStructural FeaturesUnique Activity
5-(4-Chlorophenyl)-1,3,4-thiadiazoleChlorophenyl at position 5Enhanced anticancer activity
5-Amino-1,3,4-thiadiazole derivativesVarying substitutions on the thiadiazole ringAnticonvulsant properties
2-Amino-1,3-thiazole derivativesThiazole instead of thiadiazoleAntimicrobial activity

Q & A

Q. How can reaction conditions be optimized for synthesizing 3-[6-(3-chlorophenyl)-2-pyridinyl]-1,2,4-thiadiazol-5-amine with high purity and yield?

Methodological Answer:

  • Temperature Control : Maintain reaction temperatures between 60–80°C to balance reaction rate and side-product minimization .
  • Solvent Selection : Use chloroform for dissolution and ethanol for crystallization to enhance purity .
  • Monitoring : Employ thin-layer chromatography (TLC) or HPLC to track reaction progress and confirm completion. Adjust reaction time based on conversion rates (typically 8–12 hours) .

Q. What analytical techniques are critical for confirming the molecular structure of this compound?

Methodological Answer:

  • Spectroscopy : Use 1^1H NMR and 13^{13}C NMR to verify aromatic proton environments and carbon frameworks. IR spectroscopy confirms functional groups (e.g., NH2_2 stretching at ~3300 cm1^{-1}) .
  • X-ray Crystallography : Resolve crystal structure to validate bond angles and substituent positions .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns .

Q. How should researchers design initial bioactivity assays to evaluate antimicrobial or anticancer potential?

Methodological Answer:

  • Antimicrobial Testing : Use broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) and measure minimum inhibitory concentrations (MICs) .
  • Anticancer Screening : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Normalize results against non-cancerous cells (e.g., HEK293) to assess selectivity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to identify key functional groups for bioactivity?

Methodological Answer:

  • Substituent Variation : Synthesize analogs with modified chlorophenyl (e.g., fluorophenyl) or pyridinyl groups. Compare bioactivity trends to pinpoint critical moieties .
  • Quantitative SAR (QSAR) : Use computational tools (e.g., CoMFA) to correlate electronic/steric properties with activity data. Validate predictions via synthesis and retesting .

Q. What integrated computational-experimental approaches elucidate reaction mechanisms for thiadiazole formation?

Methodological Answer:

  • Reaction Path Modeling : Apply density functional theory (DFT) to simulate intermediates (e.g., thiourea derivatives) and transition states .
  • Kinetic Studies : Monitor reaction rates under varying conditions (pH, catalysts) to align experimental data with computational predictions .

Q. How should researchers resolve contradictions between observed bioactivity and computational predictions?

Methodological Answer:

  • Data Triangulation : Cross-validate using multiple assays (e.g., enzymatic vs. cell-based) to rule out false positives .
  • Metabolite Analysis : Use LC-MS to identify degradation products or active metabolites that may explain discrepancies .

Q. What challenges arise in multi-step syntheses involving heterocyclic intermediates, and how can they be mitigated?

Methodological Answer:

  • Intermediate Stability : Protect amine groups (e.g., via Boc protection) during cyclization steps to prevent side reactions .
  • Purification : Use flash chromatography after each step to isolate intermediates. Characterize intermediates via 1^1H NMR before proceeding .

Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?

Methodological Answer:

  • Stability Profiling : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and analyze via HPLC. Adjust storage conditions (e.g., inert atmosphere) accordingly .
  • Bioassay Buffers : Use phosphate-buffered saline (PBS) at pH 7.4 to mimic physiological conditions and avoid hydrolysis .

Q. What strategies enable the integration of additional heterocyclic systems (e.g., oxadiazoles) into the core structure?

Methodological Answer:

  • Cyclocondensation : React hydrazide derivatives with carbonyl compounds (e.g., aromatic aldehydes) in acidic conditions to form oxadiazole rings .
  • Cross-Coupling : Use Suzuki-Miyaura reactions to append pyridinyl or thiophene groups post-cyclization .

Q. How can discrepancies between computational binding affinity predictions and experimental IC50_{50}50​ values be addressed?

Methodological Answer:

  • Docking Refinement : Incorporate solvation effects and protein flexibility in molecular docking simulations (e.g., using AutoDock Vina) .
  • Free Energy Calculations : Apply MM-GBSA to improve affinity predictions and identify key binding residues for mutagenesis studies .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.